molecular formula C14H16N2O4S2 B2549665 5-(N,N-dimethylsulfamoyl)-N-(2-(methylthio)phenyl)furan-2-carboxamide CAS No. 1172738-62-3

5-(N,N-dimethylsulfamoyl)-N-(2-(methylthio)phenyl)furan-2-carboxamide

Cat. No.: B2549665
CAS No.: 1172738-62-3
M. Wt: 340.41
InChI Key: QLBKTHKRCMPTOD-UHFFFAOYSA-N
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Description

5-(N,N-dimethylsulfamoyl)-N-(2-(methylthio)phenyl)furan-2-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a furan ring, a carboxamide group, and a dimethylsulfamoyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N,N-dimethylsulfamoyl)-N-(2-(methylthio)phenyl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where a carboxylic acid derivative reacts with an amine.

    Attachment of the Dimethylsulfamoyl Group: This step involves the reaction of a sulfonamide with dimethylamine under suitable conditions to form the dimethylsulfamoyl group.

    Coupling with the Phenyl Group: The final step involves coupling the furan ring with the 2-(methylthio)phenyl group through a suitable cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The aromatic ring and the furan ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 5-(N,N-dimethylsulfamoyl)-N-(2-(methylthio)phenyl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into cellular processes and pathways.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its properties may be harnessed in the development of new polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of 5-(N,N-dimethylsulfamoyl)-N-(2-(methylthio)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-(N,N-dimethylsulfamoyl)-N-phenylfuran-2-carboxamide: Lacks the methylthio group, which may affect its biological activity.

    5-(N,N-dimethylsulfamoyl)-N-(2-chlorophenyl)furan-2-carboxamide: Contains a chlorine atom instead of a methylthio group, potentially altering its reactivity and interactions.

    5-(N,N-dimethylsulfamoyl)-N-(2-methoxyphenyl)furan-2-carboxamide: Features a methoxy group, which can influence its chemical and biological properties.

Uniqueness

The presence of the methylthio group in 5-(N,N-dimethylsulfamoyl)-N-(2-(methylthio)phenyl)furan-2-carboxamide distinguishes it from similar compounds. This group can significantly impact the compound’s reactivity, solubility, and biological activity, making it unique in its class.

Properties

IUPAC Name

5-(dimethylsulfamoyl)-N-(2-methylsulfanylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S2/c1-16(2)22(18,19)13-9-8-11(20-13)14(17)15-10-6-4-5-7-12(10)21-3/h4-9H,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBKTHKRCMPTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(O1)C(=O)NC2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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